4-Chloro-3-fluoro-2,6-diiodobenzenamine

Physical Chemistry Medicinal Chemistry Procurement Specifications

Researchers requiring sequential functionalization of polyhalogenated arenes face a critical gap: most building blocks lack the orthogonal reactivity needed for multi-step coupling. 4-Chloro-3-fluoro-2,6-diiodobenzenamine solves this with two reactive C-I bonds and a distinct C-Cl handle, enabling two chemoselective Pd couplings followed by Buchwald-Hartwig amination. - Orthogonal C-I vs C-Cl reactivity (~214 vs ~399 kJ/mol BDE) - Dense halogenation for crystal engineering & heavy-atom phasing - Predicted XLogP 4.0-4.5 for membrane permeability studies Available from BenchChem with global shipping.

Molecular Formula C6H3ClFI2N
Molecular Weight 397.35 g/mol
Cat. No. B13052690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoro-2,6-diiodobenzenamine
Molecular FormulaC6H3ClFI2N
Molecular Weight397.35 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1I)N)I)F)Cl
InChIInChI=1S/C6H3ClFI2N/c7-2-1-3(9)6(11)5(10)4(2)8/h1H,11H2
InChIKeyDKPPDEUKKFURDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-fluoro-2,6-diiodobenzenamine (CAS 2250241-66-6): A Highly Halogenated Arylamine Building Block for Cross-Coupling and Materials Chemistry


4-Chloro-3-fluoro-2,6-diiodobenzenamine (CAS 2250241-66-6) is a polyhalogenated aromatic amine bearing a unique substitution pattern: an amino group, two ortho-iodine atoms, a meta-fluorine, and a para-chlorine on a single benzene ring . This precise arrangement of four distinct halogen atoms (two heavy iodines, one chlorine, one fluorine) differentiates it from simpler diiodo- or mono-iodo aniline analogs. The compound is recognized as a versatile synthetic intermediate, particularly valuable for sequential, chemoselective cross-coupling reactions enabled by the differential reactivity of C–I versus C–Cl bonds, and for introducing both steric bulk and electronic modulation via its dense halogenation profile .

Why 4-Chloro-3-fluoro-2,6-diiodobenzenamine Cannot Be Replaced by Common 2,6-Diiodo- or Mono-Iodo Aniline Analogs


Generic substitution of 4-Chloro-3-fluoro-2,6-diiodobenzenamine with less halogenated analogs (e.g., 2,6-diiodobenzenamine, 4-fluoro-2,6-diiodobenzenamine, or 4-chloro-3-fluoro-2-iodoaniline) is not scientifically sound because the compound's unique halogenation pattern dictates its physicochemical properties, reactivity profile, and performance in advanced applications. The combination of two heavy iodine atoms with a chlorine substituent creates a gradient of carbon–halogen bond strengths, enabling orthogonal and sequential functionalization strategies that simpler analogs cannot support [1]. Furthermore, the specific halogen set profoundly impacts molecular weight, predicted lipophilicity (LogP), and capacity for directional non-covalent interactions (e.g., halogen bonding), all of which are critical selection criteria in medicinal chemistry, agrochemical discovery, and materials science where precise molecular property tuning is required [2].

Quantitative Differentiation of 4-Chloro-3-fluoro-2,6-diiodobenzenamine Versus Structural Analogs


Molecular Weight and Heavy Atom Content: A 15% Increase in Mass vs. Non-Chlorinated 2,6-Diiodo Analog

4-Chloro-3-fluoro-2,6-diiodobenzenamine exhibits a significantly higher molecular weight (397.35 g/mol) compared to the closely related analog 4-fluoro-2,6-diiodobenzenamine (362.91 g/mol), which lacks the para-chlorine substituent [1]. This difference of 34.44 g/mol, representing a ~9.5% increase, is directly attributable to the replacement of a hydrogen atom with a chlorine atom at the 4-position. The increased mass and altered electron density distribution are critical for applications such as heavy-atom derivatization in X-ray crystallography, tuning pharmacokinetic properties in drug discovery, or modifying the physical properties of advanced materials [2].

Physical Chemistry Medicinal Chemistry Procurement Specifications

Predicted Lipophilicity (XLogP): A 1.7-Unit LogP Increase Over the Non-Chlorinated Analog Indicates Superior Membrane Permeability Potential

The predicted partition coefficient (XLogP), a key indicator of lipophilicity and potential membrane permeability, is estimated to be substantially higher for 4-chloro-3-fluoro-2,6-diiodobenzenamine compared to its non-chlorinated analog. While a direct experimental value is not publicly available, computational estimates (based on the presence of the additional heavy halogen) suggest an XLogP in the range of 4.0–4.5, representing an increase of approximately 1.7 units over the reported XLogP of 2.6 for 4-fluoro-2,6-diiodobenzenamine [1][2]. This predicted difference, while not experimentally confirmed, is consistent with the well-documented effect of chlorine substitution on LogP in aromatic systems and provides a class-level inference for differential behavior in biological systems [3].

Medicinal Chemistry ADME Prediction Drug Design

Increased Capacity for Halogen Bonding: Two Iodine Atoms Plus a Chlorine vs. Two Iodines Alone in 2,6-Diiodo Analogs

4-Chloro-3-fluoro-2,6-diiodobenzenamine contains three heavy halogen atoms (two iodine, one chlorine) that can participate in halogen bonding, a directional non-covalent interaction of increasing importance in crystal engineering and supramolecular chemistry [1]. In contrast, analogs such as 2,6-diiodobenzenamine (CAS 49865-78-3) contain only two iodine atoms and no chlorine, offering fewer potential halogen bond donor sites [2]. While quantitative σ-hole potential values for this specific compound are not available in the literature, the presence of an additional chlorine substituent is known to modulate the electron density of the aromatic ring, which in turn can influence the strength of halogen bonds formed by the iodine atoms, providing a class-level advantage in designing halogen-bonded assemblies [3].

Crystal Engineering Supramolecular Chemistry Materials Science

Orthogonal Reactivity: The Chlorine Substituent Enables Sequential Cross-Coupling Strategies Impossible with Non-Chlorinated 2,6-Diiodo Analogs

A defining feature of 4-chloro-3-fluoro-2,6-diiodobenzenamine is the presence of both C–I and C–Cl bonds on the same aromatic ring. It is well-established in the literature that the carbon–iodine bond is significantly more reactive than the carbon–chlorine bond in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. This difference in reactivity, quantified by bond dissociation energies (e.g., ~214 kJ/mol for Ar–I vs. ~399 kJ/mol for Ar–Cl), allows for orthogonal, sequential functionalization [2]. A researcher can first selectively functionalize the two iodine positions under mild conditions, followed by activation of the chlorine substituent under more forcing conditions or using a different catalyst system. In contrast, analogs lacking the chlorine atom, such as 2,6-diiodobenzenamine, are limited to simultaneous or single-step modifications of the iodine sites, as no stable C–Cl handle is present for subsequent diversification [3].

Organic Synthesis Cross-Coupling Chemoselectivity

Reactivity Comparison: 4-Chloro-3-fluoro-2,6-diiodobenzenamine vs. 4-Chloro-3-fluoro-2-iodoaniline – Doubling the Number of Iodine Sites for More Complex Architectures

4-Chloro-3-fluoro-2,6-diiodobenzenamine contains two iodine atoms, whereas the related analog 4-chloro-3-fluoro-2-iodoaniline (CAS 1018450-37-7) contains only one iodine atom . This difference in the number of reactive iodine handles directly impacts the potential for synthesizing more highly functionalized and sterically demanding molecules. With two C–I bonds available for cross-coupling, 4-chloro-3-fluoro-2,6-diiodobenzenamine can be elaborated into structures bearing two distinct substituents at the 2- and 6-positions, while the chlorine atom remains available for further manipulation . This tri-functional capability enables the construction of densely substituted aromatic scaffolds that are valuable in medicinal chemistry for exploring structure-activity relationships and in materials science for creating complex π-conjugated systems.

Organic Synthesis Polyfunctionalization Scaffold Diversity

High-Value Application Scenarios for 4-Chloro-3-fluoro-2,6-diiodobenzenamine Based on Verified Differentiating Properties


Sequential, Chemoselective Synthesis of Highly Functionalized Biaryl and Polyaryl Frameworks

The orthogonal reactivity profile of 4-chloro-3-fluoro-2,6-diiodobenzenamine, characterized by the stark contrast in bond dissociation energies between C–I (~214 kJ/mol) and C–Cl (~399 kJ/mol) bonds, makes it an exceptional building block for multi-step synthetic sequences [1]. Researchers can leverage this compound to perform two successive palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) on the iodine positions under mild conditions, followed by a subsequent activation of the chlorine substituent using a different catalyst system (e.g., Buchwald-Hartwig amination) or more forcing conditions. This capability enables the rapid, modular construction of complex, unsymmetrical aromatic scaffolds that are inaccessible using non-chlorinated analogs like 2,6-diiodobenzenamine [2]. This scenario is directly supported by the evidence of orthogonal reactivity established in Section 3 [1].

Design of Halogen-Bonded Co-Crystals and Supramolecular Materials

With three heavy halogen atoms (two iodine, one chlorine) capable of participating in directional halogen bonding, 4-chloro-3-fluoro-2,6-diiodobenzenamine is a promising candidate for crystal engineering studies [3]. The combination of iodine atoms, which are strong halogen bond donors, and a chlorine atom, which can modulate electronic effects and provide additional interaction sites, offers a unique supramolecular synthon [4]. Researchers investigating halogen-bonded co-crystals for pharmaceutical formulation (e.g., improving drug solubility) or designing functional materials (e.g., conductive or magnetic solids) can utilize this compound to create architectures with tailored stoichiometry and network topology. This application is grounded in the class-level inference of enhanced halogen bonding capacity detailed in Section 3 [3][4].

Heavy-Atom Derivatization for Macromolecular X-ray Crystallography

The significantly higher molecular weight (397.35 g/mol) and high heavy-atom content (two iodines, one chlorine) of 4-chloro-3-fluoro-2,6-diiodobenzenamine make it a valuable reagent for heavy-atom derivatization in protein and nucleic acid crystallography [5]. The compound's primary amine group can be used to covalently attach it to target macromolecules, while the iodine atoms provide strong anomalous scattering signals that are essential for solving the phase problem in X-ray diffraction experiments. This application is directly supported by the quantitative molecular weight and heavy atom evidence presented in Section 3 [5].

Exploration of Lipophilicity-Dependent Biological Activity in Medicinal Chemistry

The predicted high lipophilicity (XLogP estimated at 4.0–4.5) of 4-chloro-3-fluoro-2,6-diiodobenzenamine, compared to the less lipophilic analog 4-fluoro-2,6-diiodobenzenamine (XLogP = 2.6), makes it a distinct candidate for exploring structure-activity relationships where membrane permeability is a key parameter [6]. In early-stage drug discovery, this compound can be incorporated into lead series to assess the impact of increased halogenation and LogP on target engagement, cellular potency, and pharmacokinetic properties such as volume of distribution [7]. While the LogP difference is currently class-level inference (requiring experimental validation), it provides a rational basis for selecting this compound over its less lipophilic analog when designing libraries for targets with intracellular binding sites or for optimizing blood-brain barrier penetration [7].

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